(E)-Cyclododecene
Overview
Description
(E)-Cyclododecene (C12H24) is a hydrocarbon compound with a molecular weight of 168.36 g/mol. This compound is cyclic, containing a double bond at the 4th and 10th carbon atoms, and is classified as an alicyclic hydrocarbon. It is a colorless liquid, which is insoluble in water, but soluble in most organic solvents. It is a versatile compound, with a wide range of industrial and scientific applications.
Scientific Research Applications
Synthetic Transformations and Industrial Applications
(E)-Cyclododecene is utilized in synthetic transformations, serving as a precursor for the production of valuable compounds such as cyclododecanol. Cyclododecanol is a crucial intermediate in synthesizing dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products find extensive applications in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers, highlighting the compound's significance in the polymer and plastics industries (Oshnyakova et al., 2008).
Conservation and Cultural Heritage
In the field of conservation, (E)-Cyclododecene is particularly noted for its role as a temporary consolidant for fragile materials. Its ability to sublime at room temperature without leaving detectable residues makes it an ideal choice for preserving a variety of weak or friable materials, including stone substrates. This property allows for its application in conserving and restoring artworks and archaeological artifacts without altering their original appearance (Stein et al., 2000).
Chemical Synthesis and Catalysis
(E)-Cyclododecene has been explored in chemical synthesis, offering an alternative method for catalytic hydrogenation. It provides a safer and more efficient route by avoiding the handling of molecular hydrogen, thereby presenting a significant advancement in synthetic organic chemistry (Alonso & Yus, 2001). Moreover, its uncatalyzed liquid-phase oxidation has been studied, resulting in the formation of cyclododecene oxide, cyclododecene hydroperoxide, and cyclododecenol, which further emphasizes its utility in producing a wide array of chemical intermediates (Mahajan, Sharma, & Sridhar, 2004).
Polymer Science
In polymer science, (E)-Cyclododecene is employed in the ring-opening metathesis polymerization process. It serves as a monomer for producing polymers with specific properties, such as predetermined glass transition temperatures and hydrophobicity. This application underscores its importance in designing materials with tailored features for various industrial applications (Zhang, Li, & Sampson, 2018).
Protective Coatings for Archaeological Finds
Furthermore, (E)-Cyclododecene has been investigated as a temporary barrier for the desalination of inscribed archaeological ceramics. Its application prevents water damage to pigmented or water-sensitive areas during desalination, offering a reversible solution for preserving the integrity of archaeological finds without compromising their original appearance (Muros & Hirx, 2004).
properties
IUPAC Name |
cyclododecene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPABJGVBDSCIT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC/C=C/CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27056-69-5 | |
Record name | Cyclododecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27056-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
166.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclododecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(E)-Cyclododecene | |
CAS RN |
1486-75-5, 1501-82-2 | |
Record name | trans-Cyclododecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1501-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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